molecular formula C7H11NO5 B2976972 4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid CAS No. 142451-68-1

4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid

Cat. No.: B2976972
CAS No.: 142451-68-1
M. Wt: 189.167
InChI Key: AYLVWWQVHVBGLB-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C8H15NO5 It is known for its unique structure, which includes a butanoic acid backbone with a methoxy-oxoethyl group and an amino group attached

Preparation Methods

The synthesis of 4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid typically involves the reaction of butanoic acid derivatives with methoxy-oxoethyl amines under controlled conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The methoxy-oxoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

4-[(2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-13-7(12)4-8-5(9)2-3-6(10)11/h2-4H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLVWWQVHVBGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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